![molecular formula C6H11BF3K B2467261 Potassium;trifluoro(hex-5-enyl)boranuide CAS No. 1260112-02-4](/img/structure/B2467261.png)
Potassium;trifluoro(hex-5-enyl)boranuide
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Overview
Description
Molecular Structure Analysis
The molecular formula of Potassium;trifluoro(hex-5-enyl)boranuide is C6H11BF3.K . The InChI code is 1S/C6H11BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2H,1,3-6H2;/q-1;+1 .Physical And Chemical Properties Analysis
Potassium;trifluoro(hex-5-enyl)boranuide is a powder with a molecular weight of 190.06 . It has a melting point of 320-321 degrees Celsius . The compound is stored at 4 degrees Celsius .Scientific Research Applications
New Perspectives in Organic Chemistry Potassium trifluoro(organo)borates, such as Potassium trifluoro(hex-5-enyl)boranuide, are highly stable organoboron derivatives. They have emerged as promising alternatives to traditional organoboron reagents due to their unique reactivity. These compounds are more reactive than boronic acids or esters in many reactions, facilitated by their intermediate formation of difluoroboranes and transmetallation reactions with transition metals (Darses & Genêt, 2003).
Efficient Synthesis of Alanine Derivatives These organoboron derivatives have shown efficiency in reacting with dehydroamino esters, catalyzed by rhodium complexes. This process allows for the formation of alanine derivatives with various amino protecting groups, offering new pathways in amino acid synthesis (Navarre, Darses, & Genêt, 2004).
Applications in Asymmetric Synthesis Potassium trifluoro(organo)borates are used in enantioselective conjugate additions to α,β-unsaturated esters, catalyzed by chiral rhodium(I) complexes. This results in high yields and enantiomeric excesses, crucial for asymmetric synthesis (Navarre, Pucheault, Darses, & Genêt, 2005).
Cross-Coupling Reactions These compounds are used in palladium-catalyzed coupling reactions with aryl- or alkenyltriflates. They offer a stable and easy-to-handle alternative for cross-coupling processes, enhancing the yield of the corresponding arenes or alkenes (Molander & Ito, 2001).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
potassium;trifluoro(hex-5-enyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2H,1,3-6H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVYFNKZBGFWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCCC=C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;trifluoro(hex-5-enyl)boranuide |
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